Amlodipine Maleate,(S)

Catalog No.
S13908512
CAS No.
M.F
C24H29ClN2O9
M. Wt
524.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine Maleate,(S)

Product Name

Amlodipine Maleate,(S)

IUPAC Name

but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C24H29ClN2O9

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

TZNOWAJJWCGILX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O

Amlodipine maleate is a pharmaceutical compound that is a salt formed from amlodipine, a dihydropyridine calcium channel blocker, and maleic acid. This compound is primarily used in the treatment of hypertension and angina pectoris. Amlodipine itself is known for its ability to relax blood vessels, thereby reducing blood pressure and improving blood flow. The maleate salt form enhances the stability and solubility of amlodipine, making it more effective in clinical applications. Amlodipine maleate has the chemical formula C24H29ClN2O9C_{24}H_{29}ClN_{2}O_{9} and a molecular weight of approximately 524.95 g/mol .

The formation of amlodipine maleate involves a chemical reaction between amlodipine or its acid addition salts and maleic acid under acidic conditions. This reaction can be summarized as follows:

  • Reactants: Amlodipine (or its salt) + Maleic Acid
  • Conditions: Acidic environment (pH < 6.5)
  • Product: Amlodipine Maleate

The reaction typically requires maintaining an excess of maleic acid to ensure complete conversion of amlodipine to the maleate salt . The reaction can also lead to by-products such as amlodipine aspartate if not carefully controlled, emphasizing the importance of pH management during synthesis .

Amlodipine maleate exhibits significant biological activity primarily as an antihypertensive agent. It works by blocking calcium channels in vascular smooth muscle, leading to vasodilation and decreased peripheral vascular resistance. This mechanism results in lower blood pressure and reduced workload on the heart . Furthermore, amlodipine has antioxidant properties and enhances nitric oxide production, contributing to its vasodilatory effects .

In clinical settings, amlodipine maleate is administered orally, with peak plasma concentrations achieved within 6-12 hours post-ingestion. The drug's bioavailability ranges from 64% to 90%, making it suitable for once-daily dosing due to its long half-life .

The synthesis of amlodipine maleate involves several steps, typically executed under controlled conditions to optimize yield and purity:

  • Preparation: A solution of maleic acid is prepared.
  • Addition: Amlodipine or its salt is added gradually while maintaining an acidic pH (preferably below 6.5).
  • Crystallization: The resulting solution is cooled or concentrated to precipitate amlodipine maleate.
  • Purification: The solid product is filtered, washed, and dried.

Alternative methods may include using different solvents such as water or alcohols to facilitate the reaction and improve solubility profiles .

Amlodipine maleate is primarily used in:

  • Hypertension Treatment: It effectively lowers high blood pressure.
  • Angina Pectoris Management: It alleviates chest pain associated with angina.
  • Vasodilatory Effects: Its ability to enhance nitric oxide production makes it beneficial in various cardiovascular conditions.

The compound's formulation allows for convenient oral administration, making it a popular choice in clinical practice for managing cardiovascular diseases .

Amlodipine maleate has been studied for potential interactions with other drugs:

  • Increased Hypotensive Effects: When combined with other antihypertensives or vasodilators like amifostine, there may be an additive effect leading to enhanced hypotension.
  • Adverse Effects: Co-administration with certain medications can increase the risk of side effects such as dizziness or excessive hypotension .

It is crucial for healthcare providers to monitor patients for potential interactions when prescribing amlodipine maleate alongside other medications.

Amlodipine maleate shares similarities with several other calcium channel blockers and antihypertensive agents. Key compounds include:

Compound NameClassKey Characteristics
NifedipineDihydropyridineShorter duration of action; used for angina
DiltiazemBenzothiazepineNon-dihydropyridine; affects both heart rate and blood pressure
VerapamilPhenylalkylaminePrimarily affects heart rate; used for arrhythmias

Uniqueness of Amlodipine Maleate

Amlodipine maleate stands out due to its long half-life, allowing once-daily dosing which enhances patient compliance compared to shorter-acting agents like nifedipine. Its unique ability to selectively target peripheral vascular smooth muscle while minimizing cardiac effects distinguishes it from other calcium channel blockers .

Chiral resolution remains a cornerstone for obtaining enantiopure (S)-amlodipine from racemic mixtures. Two predominant strategies—diastereomeric salt formation and chromatographic separation—have been optimized for industrial and analytical applications.

Diastereomeric Salt Formation with Tartaric Acid

The sequential resolution method using (R,R)-tartaric acid demonstrates high efficiency in separating amlodipine enantiomers. By reacting racemic amlodipine with 0.25 equivalents of (R,R)-tartaric acid in solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC), diastereomeric salts are formed. Subsequent fractional precipitation with fumaric acid isolates the (S)-enantiomer with an enantiomeric excess (ee) exceeding 99%. Co-crystallization with achiral additives like urea or thiourea further enhances selectivity by modulating crystal lattice interactions, enabling the isolation of intermediate salts with diastereomeric excess values up to 90%.

High Performance Liquid Chromatography with Chiral Selectors

Achiral reversed-phase columns paired with dual chiral mobile phase additives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene glycol-20,000 (PEG-20M), achieve rapid enantioseparation. Using methanol-water (45:55, pH 2.5) as the mobile phase, baseline separation (resolution factor R = 5.51) is achieved within 16 minutes. This method offers a cost-effective alternative to chiral stationary phases, with a limit of detection (LOD) of 0.032 μg/mL for (S)-amlodipine.

Capillary Electrophoresis with Cyclodextrins

Capillary electrophoresis employing α-cyclodextrin (α-CD) as a chiral selector achieves partial separation (R = 1.51) in a phosphate buffer (pH 3.0). While less efficient than High Performance Liquid Chromatography, this method reduces solvent consumption and operational costs.

Table 1: Comparison of Chiral Resolution Techniques

MethodResolution Factor (R)Time (min)Enantiomeric Excess (%)
Tartaric Acid Resolution5.71120>99
HPLC with SBE-β-CD5.511698.5
Capillary Electrophoresis1.518.585

Catalytic Asymmetric Synthesis Routes for (S)-Enantiomer Production

While chiral resolution dominates current practices, catalytic asymmetric synthesis offers a promising avenue for direct (S)-enantiomer production. However, literature on amlodipine-specific catalytic methods remains limited. Existing approaches rely on resolving racemic mixtures, but recent advances in organocatalysis and metal-mediated reactions hint at potential pathways.

Tartaric Acid-Mediated Dynamic Kinetic Resolution

A novel synthesis route leverages L(+)-tartaric acid to dynamically resolve amlodipine intermediates. By reacting phthaloyl amlodipine with L(+)-tartaric acid in isopropyl alcohol, the (S)-enantiomer is preferentially crystallized, achieving 98% ee after recrystallization. This method circumvents traditional racemization steps, streamlining the synthesis pipeline.

Challenges and Future Directions
The lack of robust catalytic asymmetric protocols underscores the need for chiral catalysts tailored to amlodipine’s bis-ester structure. Potential candidates include bifunctional thiourea catalysts or transition metal complexes, which could enantioselectively promote key bond-forming steps.

Solvent-Mediated Crystallization Dynamics in Maleate Salt Formation

Solvent selection critically influences the yield and purity of (S)-amlodipine maleate. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) facilitate diastereomeric salt formation by stabilizing ionic intermediates, while alcohols like isopropyl alcohol induce supersaturation for selective crystallization.

Role of Solvent Polarity and Additives

In DMF, urea co-crystals incorporate into the diastereomeric salt lattice, reducing solubility disparities between enantiomers and improving separation efficiency. Conversely, isopropyl alcohol’s low polarity promotes rapid nucleation of the (S)-enantiomer maleate salt, yielding crystals with 99.5% purity.

Table 2: Solvent Impact on Crystallization Efficiency

SolventAdditivePurity (%)Yield (%)
DimethylformamideUrea98.278
Isopropyl AlcoholL(+)-Tartaric Acid99.585
DimethylacetamideThiourea97.872

Temperature and pH Effects

Crystallization at 50°C optimizes salt solubility equilibria, while pH adjustments (4.0–5.0) ensure protonation of the amlodipine amine group, facilitating ionic interaction with maleate counterions.

The stereochemical configuration of (S)-amlodipine represents the pharmacologically active enantiomer that demonstrates exceptional selectivity for L-type calcium channels [1] [2]. Receptor binding studies have conclusively demonstrated that only the (S)-enantiomer of amlodipine binds to and blocks L-type calcium channels, while the (R)-enantiomer exhibits virtually no activity on these channels [2]. This remarkable stereoselectivity stems from the specific three-dimensional arrangement of functional groups that allows optimal interaction with the dihydropyridine receptor site [3].

The molecular basis for this stereoselectivity involves the precise positioning of the dihydropyridine ring system within the calcium channel binding pocket [4]. Crystallographic analysis has revealed that (S)-amlodipine binds to the outer, lipid-facing surface of the pore module in the intersubunit crevice formed by neighboring tilted S6 helices and the P-helix of the selectivity filter [4]. The binding site encompasses critical amino acid residues including Y195, I199, F171, Y168, and F167, which form a hydrophobic pocket specifically configured for interaction with the (S)-enantiomer [4].

The dihydropyridine ring of (S)-amlodipine becomes sandwiched between Y195 of the S6 segment and F167 of the P-loop, with F171 and I199 of S6 forming the bottom of the cleft that accommodates the bound drug [4]. This specific spatial arrangement is only achievable with the (S)-configuration, explaining the approximately 1000-fold higher binding affinity compared to the (R)-enantiomer [5].

Computational docking studies have quantified the binding free energy differences between the stereoisomers, revealing that (S)-amlodipine exhibits a binding free energy of -7.6 kcal/mol compared to -6.7 kcal/mol for (R)-amlodipine when interacting with the active site [6]. This energy difference translates to the dramatic difference in biological activity observed experimentally [6].

Table 1: Comparative Binding Affinities of Amlodipine Stereoisomers

Parameter(S)-Amlodipine(R)-AmlodipineRacemic Amlodipine
IC50 L-type Ca2+ channels (μM)2.4~24002.0-2.65
IC50 N-type Ca2+ channels (μM)5.8No significant binding~5.8
IC50 T-type Ca2+ channels (μM)5.6Minimal activity5.6
Binding affinity ratio (S- vs R-)~1000x higherReferenceIntermediate
KD value (nM) - radioligand binding50-250Not measurable55-250
Binding free energy (kcal/mol)-7.6-6.7Mixed
Calcium channel selectivityL-type selectiveMinimal calcium channel activityPrimarily L-type

The stereochemical specificity extends beyond simple binding affinity to encompass the precise molecular interactions that occur within the binding domain [7]. Site-directed mutagenesis studies have identified nine key amino acid residues from transmembrane segments IIIS5, IIIS6, and IVS6 that are sufficient to constitute a high-affinity receptor site for dihydropyridines [7]. These residues are present in all L-type calcium channel subunits and account for 86% of the binding energy observed with native L-type channels [7].

Allosteric Modulation of Voltage-Gated Calcium Channels by (S)-Configuration

The binding of (S)-amlodipine to L-type calcium channels induces profound allosteric changes that extend far beyond simple pore blockade [4]. These conformational alterations fundamentally modify calcium ion coordination within the selectivity filter and disrupt the normal symmetry of ion conduction [4]. The allosteric mechanism represents a sophisticated form of channel modulation that involves communication between distant binding sites and functional domains [3].

Upon (S)-amlodipine binding, the selectivity filter undergoes asymmetric reorganization that dramatically alters calcium ion positioning [4]. Under normal conditions, calcium ions bind near the central axis of the pore in a fully hydrated state, coordinated symmetrically by four D178 carboxylate side chains [4]. However, with (S)-amlodipine bound, calcium ions at Site 1 bind asymmetrically in a partially dehydrated state, positioned significantly off the central axis of the pore and closer to one or two D178 carboxylate groups at a distance of 2.8-3.3 Å [4].

This asymmetric calcium binding represents direct interaction between the bound calcium ion and the carboxylate side chain, fundamentally altering the ion conduction mechanism [4]. The anomalous scattering density of calcium confirms its off-axis location in Site 1 while maintaining on-axis location in Site 2, demonstrating the selective nature of the allosteric effect [4].

The allosteric modulation extends to voltage-sensing mechanisms, where (S)-amlodipine binding enhances the voltage-dependence of channel block [8]. The blocking action becomes more pronounced at depolarized holding potentials and is sensitive to extracellular pH changes [8]. This voltage-dependence reflects the coupling between the drug binding site and the voltage-sensing domains of the channel [9].

Table 2: Molecular Interactions of (S)-Amlodipine with L-type Calcium Channel Domains

Binding DomainKey Amino Acid ResiduesInteraction TypeBinding Energy Contribution
Domain III S5 segmentF167, Y168, F171Hydrophobic interactionsHigh
Domain III S6 segmentY195, I199π-π stacking with dihydropyridine ringHigh
Domain IV S6 segmentAdjacent S6 helicesAllosteric couplingModerate
P-loop selectivity filterD178 (selectivity filter)Ion coordination disruptionAllosteric
Interdomain interface (III-IV)Interface residuesConformational changesCritical
Lipid-facing surfaceHydrophobic pocketMembrane insertionStabilizing

The cooperative nature of (S)-amlodipine binding manifests as negative cooperativity, where drug-induced conformational changes prevent occupancy of multiple binding sites per channel tetramer [4]. Despite the homotetrameric structure of calcium channels, only a single drug-binding site per tetramer becomes occupied, suggesting that initial drug binding triggers conformational changes that preclude additional drug binding [4].

Molecular dynamics simulations have revealed that (S)-amlodipine binding stabilizes specific channel conformations that favor the inactivated state [10]. Root mean square deviation analysis demonstrates that protein-ligand complexes maintain stable conformations with minimal fluctuations, indicating strong binding interactions [10]. The radius of gyration measurements confirm that (S)-amlodipine binding promotes compact protein structures that are characteristic of inactivated channel states [10].

Comparative Binding Kinetics Between (S)- and (R)-Amlodipine Stereoisomers

The kinetic profiles of amlodipine stereoisomers reveal fundamental differences in their interaction with calcium channels that extend beyond simple affinity measurements [6] [11]. These kinetic distinctions provide critical insights into the molecular mechanisms underlying stereoselectivity and have important implications for understanding the temporal aspects of channel modulation [12].

(S)-amlodipine exhibits rapid association kinetics with calcium channels, reaching equilibrium binding within 30-45 minutes under physiological conditions [13]. The association process displays positive cooperativity, suggesting that initial binding events facilitate subsequent interactions [6]. In contrast, (R)-amlodipine demonstrates minimal association with calcium channels and fails to establish measurable equilibrium binding under identical experimental conditions [13].

The dissociation kinetics further emphasize the stereochemical specificity of calcium channel interactions [6]. (S)-amlodipine demonstrates slow dissociation from its binding site, consistent with high-affinity binding and prolonged channel block [12]. The slow dissociation rate contributes to the long duration of action observed with this enantiomer [5]. Conversely, (R)-amlodipine exhibits rapid dissociation kinetics, reflecting weak and transient interactions with the channel protein [6].

Time-dependent inhibition studies have revealed that (S)-amlodipine produces concentration-dependent increases in inhibitory potency with prolonged incubation periods [6]. The kinact value for (S)-amlodipine is 0.041 min⁻¹ with a KI value of 14.06 μM, indicating moderate time-dependent inhibition characteristics [6]. Interestingly, (R)-amlodipine demonstrates more potent time-dependent inhibition with kinact of 0.065 min⁻¹ and KI of 8.22 μM, though this occurs through mechanisms unrelated to calcium channel binding [6].

Table 3: Comparative Binding Kinetics Between (S)- and (R)-Amlodipine Stereoisomers

Kinetic Parameter(S)-Amlodipine(R)-AmlodipineSelectivity Factor
Association rate constant (ka)Rapid associationMinimal association>1000-fold
Dissociation rate constant (kd)Slow dissociationRapid dissociation>1000-fold
Equilibrium dissociation constant (KD)50-250 nMNot determinable>1000-fold
Time to steady state binding30-45 minutesNo specific bindingS-enantiomer specific
Voltage-dependence of bindingEnhanced at depolarized potentialsNo voltage dependenceS-enantiomer specific
pH sensitivityEnhanced at high pHNo pH sensitivityS-enantiomer specific
Temperature dependenceTemperature sensitiveNo temperature effectS-enantiomer specific
Cooperativity coefficientPositive cooperativityNo cooperativityS-enantiomer specific

The voltage-dependence of binding kinetics provides additional evidence for stereochemical specificity [12]. (S)-amlodipine binding becomes enhanced at depolarized holding potentials, reflecting preferential interaction with inactivated channel states [12]. This voltage-dependence is entirely absent with (R)-amlodipine, confirming that this enantiomer does not interact meaningfully with calcium channel voltage-sensing mechanisms [13].

pH sensitivity represents another kinetic distinction between the stereoisomers [8]. (S)-amlodipine binding is enhanced at higher extracellular pH values, suggesting that protonation states of critical amino acid residues influence drug-channel interactions [8]. This pH sensitivity is specific to the (S)-enantiomer and absent with (R)-amlodipine [13].

Table 4: Allosteric Effects of (S)-Amlodipine on Voltage-Gated Calcium Channel Function

Functional ParameterControl (No Drug)With (S)-AmlodipineFunctional Significance
Calcium ion selectivityCa2+ >> Na+ (1000:1)Reduced selectivityReduced Ca2+ influx
Ion conduction pathwayCentral axis, fully hydratedOff-axis, partially dehydratedImpaired ion transport
Voltage sensor couplingNormal couplingAltered couplingModified voltage sensing
Calcium binding sites (Site 1)Symmetric, on-axisAsymmetric, off-axis (2.8-3.3 Å)Altered Ca2+ coordination
Calcium binding sites (Site 2)Normal bindingUnchangedMaintained selectivity
Channel inactivation kineticsNormal inactivationEnhanced inactivationProlonged channel block
Activation thresholdNormal thresholdShifted thresholdReduced excitability
Cooperative gatingIndependent subunitsNegative cooperativitySingle site occupancy

Temperature dependence studies have demonstrated that (S)-amlodipine binding exhibits significant temperature sensitivity, with increased binding affinity observed at physiological temperatures [14]. This temperature dependence reflects the thermodynamic properties of the binding interaction and suggests that conformational flexibility of both the drug and channel protein contributes to optimal binding [10]. (R)-amlodipine shows no temperature dependence, consistent with its lack of specific binding interactions [6].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

524.1561582 g/mol

Monoisotopic Mass

524.1561582 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

Explore Compound Types